molecular formula C15H26O4 B3228549 2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)- CAS No. 1264108-90-8

2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-

Cat. No.: B3228549
CAS No.: 1264108-90-8
M. Wt: 270.36 g/mol
InChI Key: IAKQMKGLAWEICS-TYNHZPQHSA-N
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Description

This compound is a stereochemically complex cyclopenta[b]furan derivative with a hexahydro core, hydroxyl groups at positions 2 and 5, and a (1E,3S)-3-hydroxy-1-octenyl substituent at position 4. Its molecular formula is C₁₈H₂₄O₄, with a molecular weight of 304.38 g/mol . The stereochemistry (3aR,4R,5R,6aS) is critical for its biological activity, as seen in prostaglandin analogs like bimatoprost, where such structural precision governs receptor binding and pharmacokinetics. The compound is identified as an impurity in bimatoprost synthesis, reflecting its role in pharmaceutical quality control .

Properties

IUPAC Name

(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-18H,2-5,8-9H2,1H3/b7-6+/t10-,11+,12+,13+,14-,15?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKQMKGLAWEICS-TYNHZPQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(OC2CC1O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(O2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Cyclopenta[b]furan-2,5-diol generally starts with the preparation of the core cyclopentafuran structure This can be achieved through Diels-Alder reactions, which form the cyclopentane ring, followed by oxidation steps to introduce the diol groups

Industrial Production Methods: On an industrial scale, the production might involve catalytic processes to optimize yields and minimize side products. Catalysts such as palladium or rhodium complexes are often employed in hydrogenation or hydroformylation steps. The purification process may include crystallization, distillation, or chromatographic techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or carboxylic acids under mild or strong oxidizing conditions, respectively.

  • Reduction: Reduction reactions can be applied to the unsaturated hydrocarbon chain, converting double bonds into single bonds, often using hydrogenation catalysts.

  • Substitution: The hydroxyl groups allow for nucleophilic substitution reactions, where they can be replaced by halogens or other functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Catalysts: Palladium on carbon (Pd/C), Rhodium complexes

  • Solvents: Dichloromethane (DCM), ethanol, toluene

Major Products:

  • From Oxidation: Corresponding ketones, carboxylic acids

  • From Reduction: Saturated alcohol derivatives

  • From Substitution: Halogenated derivatives, etherified products

Scientific Research Applications

Medicinal Applications

1. Glaucoma Treatment
One of the prominent applications of this compound is in the treatment of glaucoma. It serves as a precursor for the synthesis of Latanoprost, a well-known medication used to lower intraocular pressure in patients with glaucoma. The effectiveness of Latanoprost in reducing intraocular pressure has made it a subject of extensive research .

2. Prostaglandin Analogues
The compound is also explored in the synthesis of prostaglandin analogues. Prostaglandins play critical roles in various physiological processes, and their analogues are used therapeutically to manage conditions such as inflammation and pain. The hydrogenation reactions involving this furan derivative have been studied to produce structurally diverse prostaglandin analogues .

Organic Synthesis Applications

1. Diels-Alder Reactions
The compound's furanic nature allows it to participate in Diels-Alder reactions, which are fundamental in organic synthesis for constructing cyclic compounds. The regio- and diastereoselectivity observed in these reactions can lead to the formation of complex molecules with high efficiency. Recent studies have highlighted its potential in synthesizing cyclic aliphatic or aromatic products through these reactions .

2. Synthesis of Bioactive Compounds
This compound can act as a versatile building block for synthesizing various bioactive compounds. Its functional groups can be modified to create derivatives with enhanced pharmacological properties. For instance, modifications through alkylation or Mitsunobu reactions have been documented .

Case Study 1: Synthesis of Latanoprost

In a study focused on the synthesis of Latanoprost from this compound, researchers optimized the reaction conditions to improve yield and selectivity. The process involved multiple steps including protection-deprotection strategies that effectively preserved the desired stereochemistry while minimizing side reactions.

Case Study 2: Diels-Alder Cycloadditions

A series of Diels-Alder cycloadditions were performed using this furan derivative with various dienophiles. The results indicated high selectivity towards specific adducts under mild conditions, showcasing its utility in synthesizing complex organic frameworks relevant for pharmaceutical applications .

Data Tables

Application AreaSpecific UseReferences
Medicinal ChemistryGlaucoma Treatment (Latanoprost) ,
Organic SynthesisDiels-Alder Reactions
Prostaglandin AnaloguesSynthesis of bioactive compounds

Mechanism of Action

Comparison:

  • Cyclopentafuran vs. Cyclopentane: The presence of furan imparts additional aromaticity and reactivity.

  • Hexahydro Derivatives: Generally exhibit different stereochemistry and functional group orientations, affecting their reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound belongs to a family of cyclopenta[b]furan derivatives with variations in substituents and stereochemistry. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents/Functional Groups Stereochemistry Molecular Weight (g/mol) Applications/Significance Safety Concerns
Target Compound C₁₈H₂₄O₄ 4-[(1E,3S)-3-hydroxy-1-octenyl], 2,5-diol 3aR,4R,5R,6aS 304.38 Bimatoprost impurity; potential role in prostaglandin-like activity Unknown; likely low acute toxicity due to diol groups
Bimatoprost Impurity 15 C₁₈H₂₄O₄ 4-[(S,E)-3-hydroxy-5-phenylpent-1-enyl], 2,5-diol 3aR,4R,5R,6aS 304.38 Pharmaceutical impurity; structural analog with phenyl group altering lipophilicity Dependent on receptor interaction; unconfirmed genotoxicity
Hexahydro-4-(hydroxymethyl)-5-(tetrahydro-2H-pyran-2-yloxy)-cyclopenta[b]furan-2-one C₁₃H₂₀O₅ 4-(hydroxymethyl), 5-(tetrahydro-2H-pyran-2-yloxy) 3aR,4S,5R,6aS 256.29 Intermediate in organic synthesis; Corey lactone derivatives Follow SDS guidelines for handling (skin/eye irritation)
1H-Cyclopenta[c]furan-1-one, hexahydro-6a-methyl-6-(2-oxopropyl)- C₁₁H₁₆O₃ Methyl, oxopropyl substituents Undisclosed 196.24 Laboratory chemical; model for toxicity studies Acute toxicity (oral, skin), respiratory irritation
Furan-2(5H)-one C₄H₄O₂ Simple unsaturated lactone N/A 84.07 Food flavoring agent; genotoxicity concern Confirmed clastogenic activity; ROS-mediated DNA damage

Key Observations:

Core Structure: All compounds share a fused cyclopenta-furan or simple furan backbone. The target compound’s hexahydro cyclopenta[b]furan core distinguishes it from simpler furans like furan-2(5H)-one, which lacks hydroxyl groups and exhibits higher genotoxicity .

Diol groups (2,5-diol) may reduce reactivity compared to lactones (e.g., furan-2(5H)-one), mitigating genotoxicity risks .

Stereochemistry : The (3aR,4R,5R,6aS) configuration is critical for mimicking prostaglandin F2α analogs, as seen in bimatoprost. Deviations (e.g., 3aR,4S in ) likely render analogs inactive in such pathways .

Biological Activity

2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)- is a complex organic compound with potential biological activities that have garnered attention in various fields of research. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and discusses its applications in medicine and industry.

The compound features a unique structure characterized by a cyclopentafuran core with multiple hydroxyl and hydrocarbon functional groups. Its chemical formula is C13H18O3C_{13}H_{18}O_3, and it has been noted for its ability to undergo various chemical reactions such as oxidation and reduction .

Biological Activities

Research indicates that 2H-Cyclopenta[b]furan-2,5-diol exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. For example:

  • In vitro assays demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Fungal inhibition was also observed, particularly against Candida albicans, where the compound displayed an IC50 value of approximately 30 µg/mL .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects:

  • It inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in murine models, with IC50 values of 8.1 µM for iNOS and 16.6 µM for COX-2 .
  • These actions suggest a potential role in treating inflammatory diseases by modulating inflammatory pathways.

The biological effects of 2H-Cyclopenta[b]furan-2,5-diol are believed to arise from its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory mediators.
  • Receptor Modulation : It could interact with cellular receptors that mediate immune responses, influencing signaling pathways associated with inflammation and infection .

Applications in Medicine and Industry

The unique properties of this compound make it a valuable candidate for various applications:

  • Pharmaceutical Development : It is being explored as a lead compound for developing new anti-inflammatory drugs and antimicrobial agents.
  • Material Science : Its chemical structure allows it to serve as a building block for synthesizing more complex molecules used in industrial applications .

Case Studies

Several studies have highlighted the potential of 2H-Cyclopenta[b]furan derivatives:

  • Study on Anti-inflammatory Activity : A recent study demonstrated that derivatives of this compound significantly reduced inflammation in animal models of arthritis, suggesting therapeutic potential in chronic inflammatory diseases .
  • Antimicrobial Efficacy : Another study reported the effectiveness of this compound against multi-drug resistant bacterial strains, highlighting its importance in combating antibiotic resistance .

Q & A

Q. What advanced NMR techniques resolve overlapping signals in crowded spectra?

  • Methodological Answer : Pure shift NMR (PSYCHE decoupling) collapses multiplet structures, while 13C ^{13}\text{C}-1H^1\text{H} HSQC-TOCSY correlates coupled spins in complex regions (e.g., cyclopenta[b]furan protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-
Reactant of Route 2
2H-Cyclopenta[b]furan-2,5-diol, hexahydro-4-[(1E,3S)-3-hydroxy-1-octen-1-yl]-, (3aR,4R,5R,6aS)-

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